Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 63834-55-9
VCID: VC18443255
InChI: InChI=1S/C25H35NO2.ClH/c1-3-19-28-24(4-2)25(22-11-7-5-8-12-22,23-13-9-6-10-14-23)15-16-26-17-20-27-21-18-26;/h5-14,24H,3-4,15-21H2,1-2H3;1H
SMILES:
Molecular Formula: C25H36ClNO2
Molecular Weight: 418.0 g/mol

Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride

CAS No.: 63834-55-9

Cat. No.: VC18443255

Molecular Formula: C25H36ClNO2

Molecular Weight: 418.0 g/mol

* For research use only. Not for human or veterinary use.

Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride - 63834-55-9

Specification

CAS No. 63834-55-9
Molecular Formula C25H36ClNO2
Molecular Weight 418.0 g/mol
IUPAC Name 4-(3,3-diphenyl-4-propoxyhexyl)morpholin-4-ium;chloride
Standard InChI InChI=1S/C25H35NO2.ClH/c1-3-19-28-24(4-2)25(22-11-7-5-8-12-22,23-13-9-6-10-14-23)15-16-26-17-20-27-21-18-26;/h5-14,24H,3-4,15-21H2,1-2H3;1H
Standard InChI Key VRLGNQCNRDMXHS-UHFFFAOYSA-N
Canonical SMILES CCCOC(CC)C(CC[NH+]1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a hexane chain substituted at the 3-position with a propionoxy group (CH2CH2COO\text{CH}_2\text{CH}_2\text{COO}), at the 4- and 4'-positions with phenyl rings, and at the 6-position with a morpholino moiety (C4H8NO\text{C}_4\text{H}_8\text{NO}). The hydrochloride salt enhances solubility and stability, a common modification in pharmaceutical intermediates .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC25H36ClNO2\text{C}_{25}\text{H}_{36}\text{ClNO}_2
Molecular Weight418.0 g/mol
CAS Number63834-55-9
Salt FormHydrochloride
Parent Compound (CID)44682 (nitrate analog)

Synthetic Pathways and Optimization

Core Synthesis Strategy

StepReagents/ConditionsYieldCitation
Morpholino IntegrationGrignard reagent (Mg, alkyl halide), dry ether75–85%
EsterificationPropionic anhydride, Raney Ni, 70°C88%
Salt FormationHCl gas in ether, 0–5°C92%

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR spectra confirm the presence of key functional groups. For example:

  • The propionoxy methylene protons (CH2COO\text{CH}_2\text{COO}) resonate at δ 1.2–1.4 ppm.

  • Aromatic protons from diphenyl groups appear as multiplet signals at δ 7.2–7.6 ppm .

Mass Spectrometry (MS)

High-resolution MS (HRMS) identifies the molecular ion peak at m/z 418.0, consistent with the molecular weight. Fragmentation patterns reveal cleavage at the morpholino-hexane bond, producing characteristic ions at m/z 280 (diphenylpropionoxy fragment) and m/z 139 (morpholinium).

Comparative Analysis with Structural Analogs

Nitrate vs. Hydrochloride Salts

The nitrate derivative (4,4-diphenyl-6-morpholino-3-hexanol nitrate) shares a similar backbone but differs in the counterion and hydroxyl group. This alteration impacts solubility, with the hydrochloride salt exhibiting superior aqueous solubility (≈15 mg/mL vs. 8 mg/mL for the nitrate) .

Synthetic Flexibility

The hydrochloride salt’s synthesis is more reproducible than the nitrate’s, as evidenced by higher yields (92% vs. 78%) under comparable conditions . This advantage underscores its utility in large-scale pharmaceutical production.

Challenges and Future Directions

Stability Considerations

The propionoxy ester is susceptible to hydrolysis under acidic conditions, necessitating stability studies in varying pH environments. Lyophilized formulations may mitigate degradation during storage.

Target Identification

High-throughput screening against kinase libraries or G-protein-coupled receptors could identify molecular targets. Computational docking studies using the compound’s 3D conformation (derived from PubChem data) may accelerate this process .

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